Cas no 18278-34-7 (4-Hydroxy-2-methoxybenzaldehyde)

4-Hydroxy-2-methoxybenzaldehyde, also known as vanillin precursor, is a key intermediate in organic synthesis with applications in pharmaceuticals, fragrances, and flavoring agents. This compound features a hydroxyl and methoxy group ortho to the aldehyde functionality, enhancing its reactivity in electrophilic aromatic substitution and condensation reactions. Its structural properties make it valuable for synthesizing vanillin derivatives, heterocyclic compounds, and fine chemicals. With high purity and stability, it is suitable for laboratory and industrial-scale processes. The compound’s well-defined aromatic character and functional group versatility contribute to its utility in research and production, particularly in the development of specialty chemicals and bioactive molecules.
4-Hydroxy-2-methoxybenzaldehyde structure
18278-34-7 structure
Product Name:4-Hydroxy-2-methoxybenzaldehyde
CAS No:18278-34-7
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00051964
CID:50994
PubChem ID:519541
Update Time:2025-06-15

4-Hydroxy-2-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-2-methoxybenzaldehyde
    • 4-Hydroxy-o-anisaldehyde
    • 2-methoxy-4-hydroxybenzaldehyde
    • 4-formyl-3-methoxyphenol
    • 4-Hydroxy-2-methoxybenaldehyde
    • 4-Hydroxy-2-methoxybenzaldehyd
    • 4-hydroxy-2-methoxy-benzaldehyde
    • 4-Hydroxyl-2-methoxyl benzaldehyde
    • Benzaldehyde,4-hydroxy-2-methoxy
    • FR-2320
    • TIMTEC-BB SBB008607
    • 4-Hydroxy-2-methoxyb
    • 3-METHOXY-4-FORMYLPHENOL
    • 4-FORMYL-3-METHOXY-PHENOL
    • 4-Hydroxy-2-methoxybenzaldehdye
    • 2-METHOXY-4-HYDROXY BENZALDEHYDE
    • Benzaldehyde, 4-hydroxy-2-methoxy-
    • 2-Formyl-5-hydroxyanisole
    • WBIZZNFQJPOKDK-UHFFFAOYSA-N
    • PubChem8130
    • ArgoGel™-MB-CHO
    • MLS000760729
    • 2-met
    • SY041931
    • MFCD00051964
    • p-hydroxy-o-methoxybenzaldehyde
    • BB 0260623
    • 2-methoxy-4-hydroxy-benzaldehyde
    • 4-Hydroxy-2-methoxybenzaldehyde, >=98.0% (HPLC)
    • Z197510770
    • HMS2764H22
    • 18278-34-7
    • H1191
    • Q-200476
    • AB00651417-06
    • PS-3220
    • AKOS001284090
    • 1H-Pyrrole-2,5-dione,1-(2-hydroxyethyl)-
    • ArgoGel(TM)-MB-CHO, 120-230 mum particle size
    • AM808233
    • BP-13155
    • A812725
    • CS-W016303
    • BCP10291
    • SCHEMBL37462
    • FT-0618628
    • EN300-24459
    • 4-Hydroxy-2-methoxybenzaldehyde #
    • F10509
    • DTXSID70334061
    • CHEMBL1309669
    • SMR000370826
    • AC-19108
    • ALBB-006227
    • STK503774
    • DB-012201
    • MDL: MFCD00051964
    • Inchi: 1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3
    • InChI Key: WBIZZNFQJPOKDK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C=O)O
    • BRN: 2045122

Computed Properties

  • Exact Mass: 152.04700
  • Monoisotopic Mass: 152.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Off white powder
  • Density: 1.2143 (rough estimate)
  • Melting Point: 156.0 to 160.0 deg-C
  • Boiling Point: 312.9℃ at 760 mmHg
  • Flash Point: 132.3 °C
  • Refractive Index: 1.4447 (estimate)
  • Water Partition Coefficient: Almost insoluble
  • PSA: 46.53000
  • LogP: 1.21330
  • Sensitiveness: Air Sensitive
  • Solubility: Practically soluble. Soluble in organic solvents such as diethyl ether and ethyl acetate.

4-Hydroxy-2-methoxybenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39-S6
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

4-Hydroxy-2-methoxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H132034-1g
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 ≥98%(HPLC)
1g
¥80.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H132034-250mg
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 ≥98%(HPLC)
250mg
¥60.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H132034-25g
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 ≥98%(HPLC)
25g
¥1314.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H132034-5g
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 ≥98%(HPLC)
5g
¥320.90 2023-09-02
Fluorochem
092410-1g
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 95%
1g
£19.00 2022-03-01
Fluorochem
092410-5g
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 95%
5g
£67.00 2022-03-01
Fluorochem
092410-25g
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 95%
25g
£253.00 2022-03-01
Fluorochem
092410-100g
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 95%
100g
£950.00 2022-03-01
Alichem
A014000021-250mg
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 97%
250mg
$499.20 2023-09-02
Alichem
A014000021-500mg
4-Hydroxy-2-methoxybenzaldehyde
18278-34-7 97%
500mg
$823.15 2023-09-02

4-Hydroxy-2-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:18278-34-7)4-Hydroxy-2-methoxybenzaldehyde
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Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:57
Price ($):392.0/1957.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:18278-34-7)4-羟基-2-甲氧基苯甲醛
Order Number:LE2374358
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
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4-Hydroxy-2-methoxybenzaldehyde Related Literature

Additional information on 4-Hydroxy-2-methoxybenzaldehyde

Introduction to 4-Hydroxy-2-methoxybenzaldehyde (CAS No. 18278-34-7)

4-Hydroxy-2-methoxybenzaldehyde, with the chemical formula C₈H₈O₃, is a versatile aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 18278-34-7, is a key intermediate in the synthesis of various bioactive molecules, making it a subject of extensive study in medicinal chemistry. Its unique structural features, including both hydroxyl and methoxy substituents on a benzene ring, contribute to its reactivity and utility in synthetic pathways.

The 4-Hydroxy-2-methoxybenzaldehyde molecule is characterized by its aromatic aldehyde functionality, which is highly reactive and participates in multiple organic transformations. These include condensation reactions, oxidation processes, and functional group interconversions, making it a valuable building block in the construction of more complex chemical entities. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups on the aromatic ring further modulates its reactivity, enabling precise control over synthetic outcomes.

In recent years, 4-Hydroxy-2-methoxybenzaldehyde has been extensively explored for its potential applications in drug discovery and development. Its structural motif is reminiscent of several natural products and pharmacologically active compounds, suggesting its utility as a scaffold for designing novel therapeutic agents. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties.

One of the most compelling aspects of 4-Hydroxy-2-methoxybenzaldehyde is its role in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many drugs and agrochemicals due to their biological activity and stability. Researchers have leveraged the reactivity of 4-Hydroxy-2-methoxybenzaldehyde to construct fused rings such as pyranones, furans, and pyrimidines. These heterocycles exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Recent advancements in green chemistry have also highlighted the importance of 4-Hydroxy-2-methoxybenzaldehyde as a sustainable intermediate. Modern synthetic methodologies emphasize the use of environmentally friendly conditions and catalysts to minimize waste and energy consumption. For example, biocatalytic approaches have been employed to convert 4-Hydroxy-2-methoxybenzaldehyde into more complex molecules under mild conditions, aligning with the principles of sustainable chemistry.

The pharmaceutical industry has shown particular interest in 4-Hydroxy-2-methoxybenzaldehyde due to its potential as a precursor for drug candidates. Several studies have demonstrated its utility in generating novel molecules with therapeutic efficacy. For instance, researchers have synthesized analogs of this compound that exhibit enhanced binding affinity to biological targets such as enzymes and receptors. This has opened up new avenues for developing drugs with improved pharmacokinetic profiles.

In addition to its pharmaceutical applications, 4-Hydroxy-2-methoxybenzaldehyde finds utility in the synthesis of dyes, fragrances, and polymers. Its aromatic nature allows for easy functionalization at multiple sites, enabling the creation of diverse chemical products. The compound’s ability to participate in cross-coupling reactions further expands its synthetic utility, making it a valuable asset in organic synthesis.

The exploration of 4-Hydroxy-2-methoxybenzaldehyde has also led to insights into molecular recognition processes. The interplay between the hydroxyl and methoxy groups on the benzene ring influences its interactions with other molecules. This has implications for designing molecular receptors that can selectively bind to specific targets, which is crucial for applications such as sensing and drug delivery.

Future research directions involving 4-Hydroxy-2-methoxybenzaldehyde may focus on expanding its applications in medicinal chemistry and materials science. Advances in computational chemistry could aid in predicting new synthetic pathways and identifying novel derivatives with enhanced properties. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics could accelerate the discovery of bioactive molecules derived from this compound.

In conclusion,4-Hydroxy-2-methoxybenzaldehyde (CAS No. 18278-34-7) is a multifaceted compound with significant potential across various domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse applications. As research continues to uncover new aspects of this compound’s reactivity and utility,4-Hydroxy-2-methoxybenzaldehyde is poised to remain a cornerstone in chemical innovation.

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Amadis Chemical Company Limited
(CAS:18278-34-7)4-Hydroxy-2-methoxybenzaldehyde
A812725
Purity:99%/99%
Quantity:100g/500g
Price ($):392.0/1957.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:18278-34-7)4-羟基-2-甲氧基苯甲醛
LE2374358
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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